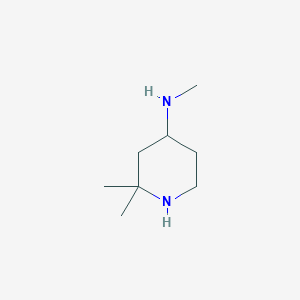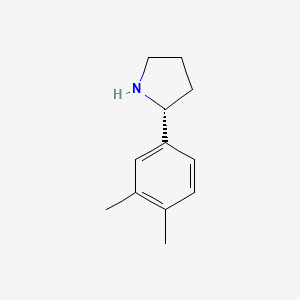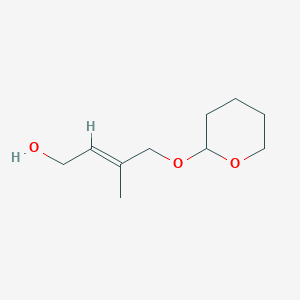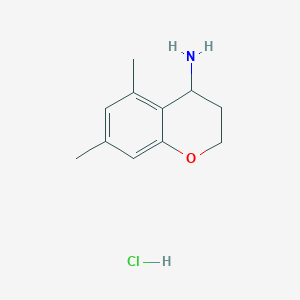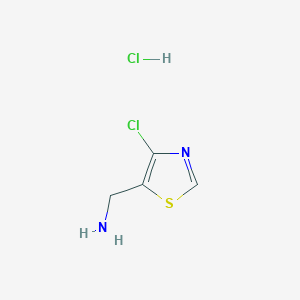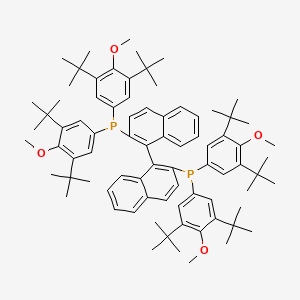
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene,” commonly referred to as BINAP, belongs to the class of chiral ligands. Its structure consists of two naphthalene rings connected by a central phosphorus atom, with bulky tert-butyl and methoxy substituents. BINAP is optically active due to its chirality, and it plays a crucial role in asymmetric synthesis and catalysis.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for BINAP, but one common method involves the following steps:
Phosphorylation: Start with 1,1’-binaphthyl (BINOL) and react it with chlorodiphenylphosphine (Ph₂PCl) to form the corresponding phosphine oxide.
Reduction: Reduce the phosphine oxide using a strong reducing agent (e.g., lithium aluminum hydride, LiAlH₄) to obtain BINAP.
b. Industrial Production: In industry, BINAP is produced on a larger scale using similar methods. The process is optimized for efficiency and yield.
Analyse Des Réactions Chimiques
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
Applications De Recherche Scientifique
BINAP finds applications in various fields:
Asymmetric Synthesis: BINAP-based catalysts enable enantioselective transformations.
Medicinal Chemistry: BINAP derivatives are explored for drug development.
Materials Science: BINAP-containing polymers exhibit unique properties.
Coordination Chemistry: BINAP-metal complexes serve as versatile catalysts.
Mécanisme D'action
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
Comparaison Avec Des Composés Similaires
BINAP’s uniqueness lies in its chiral structure, which imparts high selectivity. Similar compounds include:
DIPAMP: Another chiral diphosphine ligand.
Josiphos: Widely used in asymmetric synthesis.
Propriétés
Formule moléculaire |
C80H104O4P2 |
|---|---|
Poids moléculaire |
1191.6 g/mol |
Nom IUPAC |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
Clé InChI |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


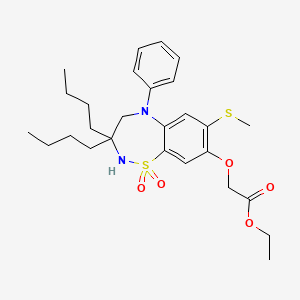

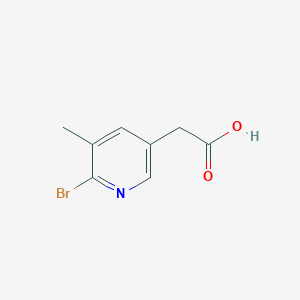

![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

